1-Bromo-4-(3-bromo-1-propynyl)benzene
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Overview
Description
1-Bromo-4-(3-bromo-1-propynyl)benzene is an organic compound with the molecular formula C9H6Br2. It consists of a benzene ring substituted with a bromine atom and a 3-bromo-1-propynyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-4-(3-bromo-1-propynyl)benzene are the Central Nervous System and the Respiratory System . These systems play crucial roles in maintaining homeostasis in the body, with the Central Nervous System controlling most functions of the body and mind, and the Respiratory System being responsible for the intake of oxygen and the expulsion of carbon dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3-bromo-1-propynyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 4-ethynylbromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the propynyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3-bromo-1-propynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
1-Bromo-4-(3-bromo-1-propynyl)benzene is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-ethylbenzene
- 1-Bromo-3-phenylpropane
- 3-Bromo-1-phenyl-1-propyne
- 1-Bromo-2-butyne
Uniqueness
1-Bromo-4-(3-bromo-1-propynyl)benzene is unique due to the presence of both a bromine atom and a 3-bromo-1-propynyl group on the benzene ring. This dual substitution allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-bromo-4-(3-bromoprop-1-ynyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMNMCDKRSOVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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